Quizalofop-methyl

Übersicht

Beschreibung

Quizalofop-methyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate family. It is primarily used to control annual and perennial grass weeds in various broadleaf crops such as potatoes, soybeans, sugar beets, peanuts, oilseed rape, sunflowers, vegetables, cotton, and flax . This compound works by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis in plants .

Wissenschaftliche Forschungsanwendungen

Quizalofop-methyl is extensively used in agricultural research to study its effects on various weed species and its interaction with other herbicides . It is also used in environmental studies to understand its degradation pathways and impact on soil and water quality . Additionally, this compound serves as a model compound in biochemical research to investigate the mechanisms of herbicide resistance and the role of acetyl-CoA carboxylase in plant metabolism .

Wirkmechanismus

Target of Action

Quizalofop-methyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in lipid biosynthesis and energy production in plants. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

This compound is a selective, systemic herbicide that belongs to the aryloxyphenoxypropionate (AOPP) group . It works by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to a cessation of lipid production, which is essential for plant growth. The herbicide is absorbed through the foliage and translocated throughout the plant, reaching the meristem tissue within 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway due to the inhibition of ACCase . The disruption of this pathway leads to a halt in the production of essential lipids, causing the plant’s growth to stop and eventually leading to plant death .

Pharmacokinetics

This compound exhibits properties typical of systemic herbicides. After absorption through the plant’s foliage, it is translocated throughout the plant, reaching the meristem tissue within 24 hours

Result of Action

The result of this compound’s action is the effective control of grass weeds in broad-leaved crops . By inhibiting ACCase, it disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the target weeds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been noted that best results are achieved in fine, mild weather when applied to young, actively growing plants in moist soil, and rain follows a day or two later . .

Biochemische Analyse

Biochemical Properties

Quizalofop-methyl interacts with various enzymes and proteins. A notable enzyme is the quizalofop-p-ethyl-hydrolyzing esterase, which plays a significant role in the degradation of this compound . The enzyme’s optimal pH and temperature are 8.0 and 30 °C, respectively . The enzyme is activated by Ca2+, Cd2+, Li+, Fe3+, and Co2+ and inhibited by Ni2+, Fe2+, Ag+, DEPC, SDS, Tween 80, Triton X, β-mercaptoethanol, PMSF, and pCMB .

Cellular Effects

This compound has various effects on cells. As a systemic herbicide, it inhibits acetyl CoA carboxylase, is absorbed from the leaf surface, and translocated throughout the plant via the xylem and phloem . It accumulates in the meristematic tissue, thus inhibiting fatty acid biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation . For example, it inhibits the enzyme acetyl-CoA carboxylase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the product’s stability and degradation, as well as any long-term effects on cellular function, vary over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is metabolized by a novel quizalofop-p-ethyl-hydrolyzing esterase in Pseudomonas sp .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quizalofop-methyl involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with S(-)-p-toluenesulfonyl ethyl lactate in toluene under reflux conditions for five hours . The reaction mixture is then washed, decolorized with activated carbon, filtered, and the solvent is removed under reduced pressure. The product is recrystallized from ethanol to obtain this compound with high optical purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Quizalofop-methyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Hydrolysis: This compound can be hydrolyzed by esterase enzymes to form quizalofop acid.

Oxidation and Reduction:

Major Products

The primary product formed from the hydrolysis of this compound is quizalofop acid . This metabolite retains herbicidal activity and contributes to the overall efficacy of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diclofop-methyl

- Fenoxaprop-ethyl

- Fluazifop-butyl

- Haloxyfop-methyl

Uniqueness

Quizalofop-methyl is unique among aryloxyphenoxypropionate herbicides due to its high selectivity and efficacy against a broad spectrum of grass weeds . It has a favorable environmental profile with low potential for groundwater contamination compared to other herbicides . Additionally, this compound exhibits a distinct mode of action by specifically targeting acetyl-CoA carboxylase, making it an essential tool in integrated weed management programs .

Eigenschaften

IUPAC Name |

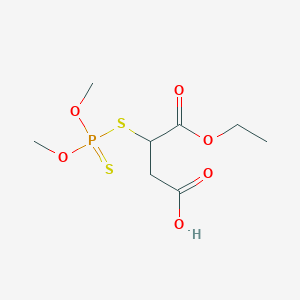

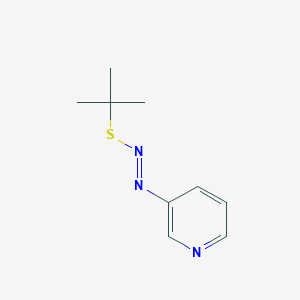

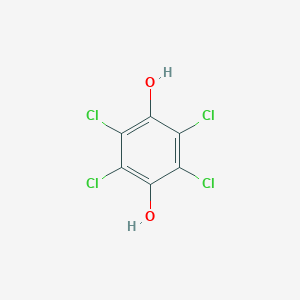

methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868400 | |

| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-13-7 | |

| Record name | Quizalofop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D64IHF370B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Quizalofop-methyl be used in combination with other herbicides to control weeds?

A1: Yes, research suggests that this compound can be effectively used in combination with other herbicides. A study investigating herbicide interactions found that this compound, when mixed with Glufosinate, exhibited synergistic effects against Echinochloa crus-galli (barnyard grass) []. This synergy was observed across various ratios of the two herbicides, with the most potent effect at a 9.99:1 ratio of Glufosinate to this compound []. Synergistic effects were also observed when this compound was combined with Glufosinate against Amaranthus retroflexus (redroot pigweed) []. This highlights the potential of this compound in herbicide mixtures for enhanced weed control.

Q2: What makes this compound less reactive with nucleophiles?

A2: The reduced susceptibility of the quinoxalinyl moiety in this compound to nucleophilic attack has been investigated using computational chemistry methods []. Quantum mechanical (QM) calculations suggest that this reduced reactivity can be attributed to electronic factors within the molecule []. These findings offer valuable insights into the chemical behavior of this compound and can guide further research into its synthesis and potential modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)

![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)